molecular formula C12H14O3 B1400238 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone CAS No. 857195-93-8

2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone

Cat. No.: B1400238
CAS No.: 857195-93-8
M. Wt: 206.24 g/mol
InChI Key: MOFXIOMEHPWKNF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone is a ketone derivative featuring a 1,3-dioxolane-protected carbonyl group and an o-tolyl (2-methylphenyl) substituent. This compound is structurally significant due to its dual functional groups: the dioxolane ring enhances stability and modulates reactivity, while the o-tolyl group contributes to steric and electronic effects. Synthetic routes often involve palladium-catalyzed enolate arylation or oxidation of precursor ketones, as demonstrated in methodologies for analogous structures .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-4-2-3-5-10(9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXIOMEHPWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237230
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID001237230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857195-93-8
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857195-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone typically involves the reaction of 2-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring and ethanone moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone and related compounds:

Compound Name Molecular Formula Key Substituents Synthetic Method Applications Notable Properties
This compound C₁₂H₁₄O₃ o-Tolyl, 1,3-dioxolane Palladium-catalyzed enolate arylation Intermediate for β-methoxyacrylates Enhanced stability due to dioxolane protection
1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone C₁₂H₁₄O₄ 4-Methoxyphenyl, 1,3-dioxolane Oxidation of dithiane precursors Synthetic precursor for bioactive molecules Electron-rich aryl group improves solubility
2-(Pyridin-2-yl)-1-(o-tolyl)ethanone C₁₄H₁₃NO o-Tolyl, pyridinyl Horner-Wadsworth-Emmons olefination Quinolizinone synthesis Keto-enol tautomerism observed via NMR
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone C₁₂H₂₀O₃ Cycloheptyl, 1,3-dioxolane Multi-step functionalization Medicinal chemistry research Bulky cycloheptyl group impacts steric hindrance
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone C₁₄H₁₈N₂O Indolyl, diethylamino Direct alkylation/condensation Pharmacological studies (serotonin analogs) Amine group enables protonation in biological systems

Key Comparative Insights :

Electronic and Steric Effects: The o-tolyl group in this compound introduces steric hindrance compared to the 4-methoxyphenyl analog, which has electron-donating methoxy substituents . Pyridinyl and indolyl substituents (as in other analogs) impart aromatic heterocyclic character, influencing π-π stacking interactions in drug design .

Synthetic Flexibility: Palladium-catalyzed methods (e.g., enolate arylation) are preferred for aryl-ethanone derivatives, while dioxolane-protected analogs often require oxidation or deprotection steps . The cycloheptyl variant (C₁₂H₂₀O₃) demonstrates the adaptability of dioxolane-protected ketones in accommodating bulky aliphatic groups .

Functional Group Interactions: The 1,3-dioxolane ring in the target compound stabilizes the carbonyl group against nucleophilic attack, contrasting with unprotected ketones like 2-(Pyridin-2-yl)-1-(o-tolyl)ethanone, which exhibit keto-enol tautomerism . Diethylamino substituents (e.g., in indole derivatives) enhance solubility in polar solvents, a feature absent in the dioxolane-protected target compound .

Indole- and pyridine-containing analogs are explored for pharmacological applications, whereas the dioxolane group in the target compound may limit bioavailability due to reduced metabolic lability .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring, which is known for its stability and versatility in chemical reactions, making it an interesting candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down into two main components:

  • Dioxolane Ring : A five-membered cyclic ether that enhances the compound's stability and reactivity.
  • o-Tolyl Group : An aromatic substituent that may influence the compound's interaction with biological targets through π-π stacking interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the o-tolyl group enhances binding affinity to biological targets through π-π interactions. These characteristics suggest that the compound may function as an inhibitor or modulator of specific biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
  • Enzyme Interactions : The compound has been investigated for its potential interactions with various enzymes involved in metabolic processes. This includes potential inhibition or modulation of enzyme activity, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound. The following table summarizes key findings from relevant studies:

StudyCompound TestedBiological ActivityMIC (µg/mL)Pathogen
1,3-Dioxolane DerivativesAntifungal625–1250C. albicans
Similar DioxolanesAntibacterialVariesS. aureus, S. epidermidis
Enantiomeric DioxolanesAntibacterial/FungicidalNot specifiedVarious bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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